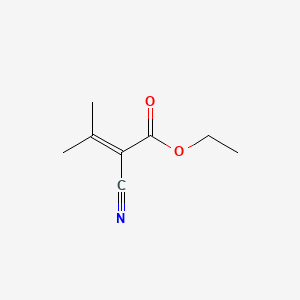

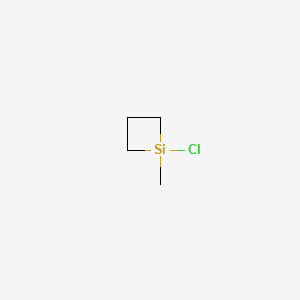

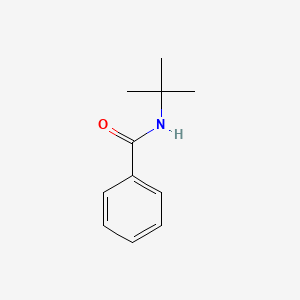

![molecular formula C8H8N2 B1585894 6-甲基咪唑并[1,2-a]吡啶 CAS No. 874-38-4](/img/structure/B1585894.png)

6-甲基咪唑并[1,2-a]吡啶

描述

6-Methylimidazo[1,2-a]pyridine (6-MIP) is a heterocyclic aromatic compound that is widely used in scientific research. It is a member of the imidazopyridine family, and is often used as a model compound for the study of carcinogenic aromatic amines. It has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

科学研究应用

抗病毒应用

6-甲基咪唑并[1,2-a]吡啶衍生物因其潜在的抗病毒特性而受到研究。 这些化合物的结构使其能够通过干扰病毒遗传物质或病毒繁殖所需的蛋白质来抑制病毒复制 .

抗溃疡药物

该化合物已被用于抗溃疡药物的开发。 它调节胃酸分泌的能力使其成为治疗诸如胃溃疡等疾病的有价值候选药物 .

抗菌剂

研究表明,6-甲基咪唑并[1,2-a]吡啶可以作为创建新型抗菌剂的支架。 其机制通常涉及破坏细菌细胞壁合成或蛋白质合成 .

抗癌治疗剂

6-甲基咪唑并[1,2-a]吡啶的独特结构已被用于抗癌药物的设计。 这些化合物可以靶向并抑制参与癌细胞增殖的特定酶或信号通路 .

抗真菌治疗

与抗菌应用类似,6-甲基咪唑并[1,2-a]吡啶衍生物已显示出作为抗真菌剂的潜力。 它们通过靶向真菌细胞的细胞膜或必需酶起作用 .

抗结核药物

最近的发展突出了咪唑并[1,2-a]吡啶类似物对多药耐药结核病 (MDR-TB) 和广泛耐药结核病 (XDR-TB) 的有效性。 这些化合物正被严格审查,以了解其在结核病药物发现中的结构-活性关系和作用机制 .

细胞周期蛋白依赖性激酶抑制剂

咪唑并[1,2-a]吡啶已被描述为细胞周期蛋白依赖性激酶 (CDK) 抑制剂。 CDK 对细胞周期的调节至关重要,其抑制可以阻止癌细胞的生长 .

GABA A 受体调节剂

这些化合物也被鉴定为 GABA A 受体的调节剂,GABA A 受体是镇静剂和抗焦虑药物的重要靶点。 调节该受体可以对焦虑和睡眠障碍产生治疗效果 .

作用机制

Target of Action

6-Methylimidazo[1,2-a]pyridine primarily targets DNA within cells. This compound is known to intercalate into the DNA structure, disrupting the normal function of the genetic material. By inserting itself between the base pairs of DNA, 6-Methylimidazo[1,2-a]pyridine can cause mutations and interfere with DNA replication and transcription processes .

Mode of Action

The interaction of 6-Methylimidazo[1,2-a]pyridine with DNA involves the formation of covalent bonds with nucleophilic sites on the DNA bases. This covalent bonding leads to the formation of DNA adducts, which are bulky lesions that distort the DNA helix. These distortions can block the progression of DNA polymerases during replication and transcription, leading to errors in genetic information processing .

Biochemical Pathways

6-Methylimidazo[1,2-a]pyridine affects several biochemical pathways, particularly those involved in DNA repair and cell cycle regulation. The presence of DNA adducts triggers the activation of the nucleotide excision repair (NER) pathway, which attempts to remove the adducts and restore normal DNA structure. If the damage is extensive, it can lead to the activation of apoptosis pathways, resulting in programmed cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 6-Methylimidazo[1,2-a]pyridine influence its bioavailability and overall effectiveness. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high DNA content. It undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can form DNA adducts. The excretion of 6-Methylimidazo[1,2-a]pyridine and its metabolites occurs primarily through the urine .

Result of Action

The molecular and cellular effects of 6-Methylimidazo[1,2-a]pyridine’s action include the induction of mutations, chromosomal aberrations, and cell death. The formation of DNA adducts can lead to point mutations, insertions, deletions, and other genetic alterations. These mutations can disrupt normal cellular functions and contribute to the development of cancer. Additionally, the activation of apoptosis pathways in response to extensive DNA damage can result in the elimination of damaged cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 6-Methylimidazo[1,2-a]pyridine. For instance, acidic conditions can enhance the reactivity of 6-Methylimidazo[1,2-a]pyridine with DNA, increasing the formation of DNA adducts. Similarly, higher temperatures can accelerate the metabolic activation of the compound, leading to increased DNA damage. The presence of antioxidants and other protective agents can mitigate the harmful effects of 6-Methylimidazo[1,2-a]pyridine by neutralizing reactive intermediates .

: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents

生化分析

Biochemical Properties

6-Methylimidazo[1,2-a]pyridine plays a role in various biochemical reactions, particularly those involving metabolic activation. It is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP1A1, which convert it into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis . The interactions between 6-Methylimidazo[1,2-a]pyridine and these enzymes are critical for its bioactivation and subsequent biological effects.

Cellular Effects

6-Methylimidazo[1,2-a]pyridine affects various types of cells and cellular processes. It has been shown to induce DNA damage in liver cells, leading to mutations and potentially contributing to liver cancer . Additionally, it can influence cell signaling pathways, such as the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a role in inflammation and immune responses . The compound also affects gene expression and cellular metabolism, further contributing to its carcinogenic potential.

Molecular Mechanism

The molecular mechanism of 6-Methylimidazo[1,2-a]pyridine involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to DNA, forming adducts that cause mutations . Additionally, 6-Methylimidazo[1,2-a]pyridine can inhibit or activate various enzymes, influencing cellular processes such as apoptosis and cell proliferation . Changes in gene expression resulting from these interactions further contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methylimidazo[1,2-a]pyridine can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to 6-Methylimidazo[1,2-a]pyridine has been shown to cause persistent DNA damage and alterations in cellular function . These temporal effects are important for understanding the compound’s potential long-term impact on health.

Dosage Effects in Animal Models

The effects of 6-Methylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound may cause minimal DNA damage and cellular changes . At higher doses, it can induce significant toxicity, including liver damage and increased risk of cancer . Threshold effects and toxic responses observed in these studies are crucial for determining safe exposure levels.

Metabolic Pathways

6-Methylimidazo[1,2-a]pyridine is involved in metabolic pathways that include its activation by cytochrome P450 enzymes and subsequent detoxification by phase II enzymes such as glutathione S-transferases . These pathways influence the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is essential for evaluating the compound’s overall impact on metabolism.

Transport and Distribution

Within cells and tissues, 6-Methylimidazo[1,2-a]pyridine is transported and distributed through interactions with various transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biological activity. The compound’s distribution patterns are important for understanding its potential sites of action and toxicity.

Subcellular Localization

The subcellular localization of 6-Methylimidazo[1,2-a]pyridine is influenced by targeting signals and post-translational modifications . It can accumulate in specific compartments or organelles, affecting its activity and function. Understanding its localization is crucial for elucidating its mechanisms of action and potential cellular targets.

属性

IUPAC Name |

6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVFDPQDGZSLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377403 | |

| Record name | 6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-38-4 | |

| Record name | 6-Methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

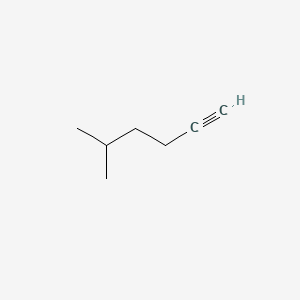

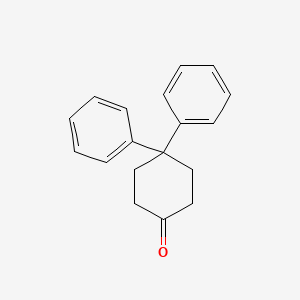

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)